molecular formula C16H22ClNO3 B2705986 Ethyl 2-(3-chloro-2,2-dimethylpropanamido)-3-phenylpropanoate CAS No. 1396999-17-9

Ethyl 2-(3-chloro-2,2-dimethylpropanamido)-3-phenylpropanoate

Cat. No. B2705986
CAS RN: 1396999-17-9
M. Wt: 311.81
InChI Key: ZWFKVESIJKSTFO-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate is a chemical compound with the CAS Number: 341965-85-3 . It has a molecular weight of 283.75 and is in solid form . The compound is used for research purposes .


Molecular Structure Analysis

The compound contains a total of 41 bonds, including 17 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 secondary amide .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 283.75 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Formation of Cyclopropane Derivatives : Research by Abe and Suehiro (1982) explores the formation of cyclopropane derivatives from related ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoates, demonstrating the compound's utility in synthesizing complex molecular structures with potential applications in material science and pharmaceuticals (Y. Abe & T. Suehiro, 1982).

  • Protecting Groups in Polymer Synthesis : Gormanns and Ritter (1994) investigated the synthesis of novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting groups, highlighting the compound's relevance in developing polymeric materials with specific functionalities (M. Gormanns & H. Ritter, 1994).

Agricultural Applications

  • Influence on Nematode Populations : Johnson (1970) studied the application of organic pesticides on nematode populations, underscoring the importance of chemical compounds in agriculture for pest control and enhancing seed production (A. W. Johnson, 1970).

Pharmaceutical Applications

  • Enzymatic Resolution : Ribeiro, Passaroto, and Brenelli (2001) conducted studies on the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound, indicating the potential for producing enantiomerically pure compounds for pharmaceutical applications (C. M. Ribeiro, Elisa N. Passaroto, & E. C. S. Brenelli, 2001).

  • Chemo-Enzymatic Route for Drug Precursors : Zhao et al. (2014) reported on the chemo-enzymatic production of (S)-3-Hydroxy-3-phenylpropanoic acid, a precursor for antidepressant drugs, showcasing the compound's application in synthesizing active pharmaceutical ingredients (Ying Zhao et al., 2014).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

ethyl 2-[(3-chloro-2,2-dimethylpropanoyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-4-21-14(19)13(10-12-8-6-5-7-9-12)18-15(20)16(2,3)11-17/h5-9,13H,4,10-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFKVESIJKSTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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